3,5-Bis(pentafluorothio)bromobenzene

Medicinal Chemistry Physicochemical Property Modulation Lead Optimization

Standard -CF3 building blocks often fail when extreme electron withdrawal or membrane permeability is required. This bis-pentafluorosulfanyl bromobenzene solves that gap. - **Electronic effect:** Hammett σp = 0.68 (vs 0.54 for -CF3). - **Lipophilicity:** Hansch π = 1.51 (vs 0.88 for -CF3). - **Applications:** CNS drug leads, anticancer SAR, liquid crystals, high-performance polymers. - **Purity:** ≥97% (HPLC). Solid, m.p. 65-66°C. Available for immediate R&D shipment.

Molecular Formula C6H3BrF10S2
Molecular Weight 409.1 g/mol
CAS No. 432028-10-9
Cat. No. B035294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(pentafluorothio)bromobenzene
CAS432028-10-9
Synonyms3,5-Bis(pentafluorothio)bromobenzene; 1,3-Bis(pentafluorothio)-5-bromobenzene; 1,3-Bis(pentafluorosulphanyl)-5-bromobenzene; 1,3-Bis(pentafluorosulfanyl)-5-bromobenzene
Molecular FormulaC6H3BrF10S2
Molecular Weight409.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(F)(F)(F)(F)F
InChIInChI=1S/C6H3BrF10S2/c7-4-1-5(18(8,9,10,11)12)3-6(2-4)19(13,14,15,16)17/h1-3H
InChIKeyDGYQEZASMTZUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(pentafluorothio)bromobenzene: Technical Specification & Differentiators


3,5-Bis(pentafluorothio)bromobenzene (CAS 432028-10-9) is a solid aromatic building block (m.p. 65–66°C) featuring a central bromine atom symmetrically flanked by two pentafluorosulfanyl (–SF5) groups . The –SF5 substituent is recognized as a 'super-trifluoromethyl' group, imparting substantially higher electronegativity, lipophilicity, and steric bulk than the ubiquitous –CF3 moiety . This unique electronic profile renders the compound a highly sought-after intermediate for synthesizing advanced materials, pharmaceuticals, and agrochemicals where standard fluorinated building blocks fail to deliver required property modulation [1].

3,5-Bis(pentafluorothio)bromobenzene: Irreplaceability vs. –CF3 and Mono-SF5 Analogs


Generic substitution with a bis(trifluoromethyl) (–CF3) analog (CAS 328-70-1) or a mono-pentafluorosulfanyl isomer is not scientifically viable due to the quantifiably distinct physicochemical and biological impact of the –SF5 group. The –SF5 moiety possesses a Hammett substituent constant (σp) of 0.68, significantly higher than –CF3 (σp = 0.54), and a Hansch lipophilicity parameter (π) of 1.51 compared to 0.88 for –CF3 [1]. These differences translate into altered molecular recognition, enhanced metabolic stability, and improved membrane permeability that cannot be replicated by –CF3-containing building blocks [2]. Furthermore, the bis-SF5 substitution pattern in this compound doubles the effect of a single –SF5 group, creating an extreme electronic environment unattainable with mono-substituted or mixed-substituent analogs, thereby enabling distinct reactivity in cross-coupling and property modulation in downstream products .

3,5-Bis(pentafluorothio)bromobenzene: Quantitative Differentiation Evidence


Super-Trifluoromethyl Effect: –SF5 Advantages over –CF3

The –SF5 group provides a quantifiable advantage over the –CF3 group in both electron-withdrawing power and lipophilicity. The Hammett substituent constant (σp) for –SF5 is 0.68, which is 26% greater than the 0.54 value for –CF3. Additionally, its Hansch lipophilicity parameter (π) is 1.51, a 72% increase over the 0.88 value for –CF3 [1]. This combination of properties has led to –SF5 being termed a 'super-trifluoromethyl' group .

Medicinal Chemistry Physicochemical Property Modulation Lead Optimization

Bis-SF5 Derivatives: Superior Antiangiogenic Activity

A direct structure-activity relationship (SAR) study on curcuminoid EF24 analogs demonstrated that the bis(pentafluorothio) derivative 4f exhibited superior antiangiogenic and vascular-disruptive effects compared to its hexafluoro (3c and 3d) counterparts. While all compounds arrested HT-29 colon carcinoma cells in the G2/M phase, the bis-SF5 analog 4f inhibited angiogenesis in a zebrafish larvae model to a much greater extent than the fluorine-substituted analogs [1]. Furthermore, the anti-migratory effects of the bis-SF5 derivative were linked to a specific inhibition of NF-κB translocation [1].

Oncology Angiogenesis Vascular Disruption Curcuminoid Analogs

Validated for Advanced Liquid Crystal Formulations

The aryl-sulfur pentafluoride moiety, including the –SF5 group present in this compound, is explicitly claimed in the patent literature as a suitable component for liquid-crystal phases. The inclusion of –SF5-containing compounds is stated to provide compatibility with active matrix display technology, and the group is identified as a key structural element for achieving desired electro-optical properties [1].

Materials Science Liquid Crystals Display Technology

Extreme Stability for High-Performance Polymers and Energetics

The –SF5 group is known for its exceptional chemical and thermal stability, a property leveraged for designing high-performance polymers and materials. The group's stability under strong acid and basic conditions makes it a robust tool for modulating molecular properties without introducing a liability [1]. A computational study on energetic materials revealed that the S–F bond is a key trigger for thermolysis, with bond dissociation energies ranging from 351.1 to 388.3 kJ/mol [2]. These values indicate significant thermal stability, which is a critical advantage over nitro-based explosives that have higher sensitivity, as noted in earlier studies on SF5-benzenes [3].

Polymer Chemistry Energetic Materials Thermal Stability

3,5-Bis(pentafluorothio)bromobenzene: Key Application Scenarios


Super-Trifluoromethyl Effect: ADME & Target Engagement

For lead optimization programs where a standard –CF3 group provides insufficient lipophilicity or electron withdrawal, this bis-SF5 building block offers a quantifiably superior alternative. With a 26% higher Hammett constant (σp) and a 72% greater Hansch lipophilicity parameter (π) than –CF3 [1], its incorporation into a drug scaffold can enhance membrane permeability and metabolic stability. This is particularly valuable for central nervous system (CNS) targets or other applications where improved bioavailability and target affinity are critical .

Oncology: Potent Antiangiogenic and Vascular-Disruptive Agents

SAR studies have confirmed that the bis-SF5 motif confers superior in vivo antiangiogenic and vascular-disruptive activity compared to hexafluoro analogs [2]. This building block is therefore a strategic procurement choice for medicinal chemists developing next-generation anticancer agents designed to inhibit tumor angiogenesis or disrupt established tumor vasculature, leveraging a proven pharmacophore advantage.

Advanced Materials: Next-Generation Liquid Crystals for Displays

Patents explicitly claim the –SF5 group as a functional component in liquid-crystal phases suitable for active matrix displays [3]. This building block can be used to synthesize proprietary liquid crystal molecules with unique electro-optical properties, potentially leading to displays with lower driving voltages, wider operating temperature ranges, and higher display quality, thereby offering a tangible IP advantage.

Specialty Polymers & Energetics: Thermal and Chemical Stability

The exceptional stability of the –SF5 group under harsh chemical and thermal conditions [1] makes this building block ideal for constructing high-performance polymers for aerospace, electronics, or industrial applications. Similarly, for energetic materials research, the high S-F bond dissociation energy (351.1–388.3 kJ/mol) [4] suggests it can be used to create advanced explosives or propellants with lower sensitivity than traditional nitro compounds [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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